molecular formula C4H6Cl2N2O B13628537 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride

1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride

Cat. No.: B13628537
M. Wt: 169.01 g/mol
InChI Key: FBOPHDINLFMCSR-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated processes and stringent quality control measures.

Chemical Reactions Analysis

1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the chloro substituent.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The chloro-substituted oxazole ring can interact with enzymes and receptors, modulating their activity. The methanamine group may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride can be compared with other similar compounds, such as:

    1-(4-Ethyl-1,2-oxazol-3-yl)methanaminehydrochloride: This compound has an ethyl group instead of a chloro group, leading to different chemical reactivity and applications.

    1-(4-Bromo-1,2-oxazol-3-yl)methanaminehydrochloride: The presence of a bromo group imparts different electronic and steric properties.

    1-(4-Methyl-1,2-oxazol-3-yl)methanaminehydrochloride: The methyl group affects the compound’s hydrophobicity and reactivity.

Properties

Molecular Formula

C4H6Cl2N2O

Molecular Weight

169.01 g/mol

IUPAC Name

(4-chloro-1,2-oxazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C4H5ClN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H

InChI Key

FBOPHDINLFMCSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CN)Cl.Cl

Origin of Product

United States

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